Antibacterial Potency: Neomycin A Exhibits ~10 % of the Activity of Neomycin B by Microbiological Assay
When assessed by standard microbiological agar-diffusion assay, neomycin A displays only approximately 10 % of the antibacterial activity of neomycin B . This large potency differential is consistent with the absence of the neobiosamine moieties that are critical for high-affinity 30S ribosomal-subunit binding. The same vendor datasheet reports discrete minimal inhibitory concentrations (MICs) for neomycin A against a panel of reference strains, e.g., 0.25 µg mL⁻¹ for Bacillus subtilis and 1 µg mL⁻¹ for Escherichia coli , which are elevated relative to typical neomycin B MICs.
| Evidence Dimension | Antibacterial activity relative to neomycin B |
|---|---|
| Target Compound Data | ~10 % of neomycin B activity |
| Comparator Or Baseline | Neomycin B = 100 % activity |
| Quantified Difference | ≈ 10‑fold lower antibacterial potency |
| Conditions | Microbiological agar‑diffusion assay; MIC panel (broth microdilution) against ATCC reference strains |
Why This Matters
Users requiring a low-antimicrobial-background aminoglycoside or investigating antibacterial pharmacophores outside the neobiosamine domain should select purified neomycin A rather than neomycin complex or neomycin B.
